molecular formula C15H16N4O2S B2946163 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone CAS No. 2034368-88-0

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone

Cat. No.: B2946163
CAS No.: 2034368-88-0
M. Wt: 316.38
InChI Key: BCPVDHSUVGJJSC-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors . The morpholine substituent is a common pharmacophore found in many bioactive molecules and is often critical for potency, as it can form key hydrogen bond interactions in the ATP-binding site of kinases . The thiophene moiety is a bioisostere for benzene rings, frequently used to fine-tune the properties of drug candidates . Compounds featuring similar fused pyrimidine structures have been investigated as potent and selective inhibitors for various therapeutic targets, including cyclin-dependent kinases (CDKs) and mTOR . This combination of features makes this chemical a valuable scaffold for researchers developing novel inhibitors for biochemical and cellular studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14(13-2-1-7-22-13)19-9-11-8-16-15(17-12(11)10-19)18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVDHSUVGJJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group and the thiophene ring. Common reagents used in these steps include various halogenated intermediates, amines, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of robust purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, amines, and thiophene derivatives under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s molecular weight is expected to be ~300–350 g/mol, similar to analogs in . Higher weights (e.g., 357.4 in ) correlate with pyridinylthio substituents, which may reduce blood-brain barrier permeability.
  • Solubility: The morpholino group enhances water solubility in all analogs, critical for oral bioavailability. Thiophene and pyridine rings modulate logP values, affecting membrane permeability .
  • Metabolic Stability : Fluorination in likely improves resistance to oxidative metabolism, a feature absent in the target compound.

Structure-Activity Relationship (SAR) Considerations

  • Thiophene Positioning : Thiophen-2-yl (target) vs. thiophen-3-yl () alters steric interactions; the 2-position may favor planar binding to hydrophobic enzyme regions.

Biological Activity

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone is a heterocyclic organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core and a thiophene moiety , which are known for their diverse biological activities. Its molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS, with a molecular weight of approximately 278.34 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for further drug development.

Antitumor Activity

Research indicates that compounds with a similar pyrrolo-pyrimidine structure exhibit anticancer properties . Initial studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. The pyrrolopyrimidine scaffold is often associated with kinase inhibitors, which suggests potential applications in cancer therapy.

Antimicrobial Activity

The thiophene ring is prevalent in many known antibiotics, indicating that this compound may possess antimicrobial properties . Preliminary investigations into its effectiveness against various pathogens are warranted, as similar compounds have shown promise in inhibiting bacterial growth.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly targeting enzymes like acetylcholinesterase (AChE) and urease. Studies on related compounds have demonstrated strong inhibitory activity against these enzymes, which could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections .

Synthesis Methods

The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrrolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Moiety : This step often requires cross-coupling reactions facilitated by catalysts such as palladium.
  • Final Functionalization : Adjusting reaction conditions to optimize yield and purity is crucial.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityThe compound showed significant inhibition of cancer cell lines, suggesting potential as a therapeutic agent.
Study 2Enzyme InhibitionDemonstrated strong AChE inhibition with an IC50 value comparable to established drugs, indicating therapeutic potential for neurodegenerative diseases .
Study 3Antimicrobial ScreeningExhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, supporting further exploration into its antimicrobial properties .

Q & A

Q. What are the established synthetic routes for (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the pyrrolopyrimidine core. For example, cyclization of precursors under catalytic conditions (e.g., using sulfur/nitrogen sources) is critical for ring closure . Thiophene-methanone coupling may employ nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts. Key factors affecting yield include:
  • Temperature : Reactions often require controlled heating (e.g., 130°C in bromobenzene for similar pyrrolo[2,3-d]pyrimidine derivatives) .
  • Catalysts : Use of Pd(PPh₃)₄ or CuI for coupling steps .
  • Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
    Table 1 : Comparison of Reaction Conditions and Yields from Analogous Syntheses
StepReagents/ConditionsYield (%)Reference
Pyrrolopyrimidine CoreBromobenzene, 130°C, 4 h85
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C63–95

Q. How is the compound characterized using spectroscopic methods, and what spectral signatures are critical for confirming its structure?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Pyrrolopyrimidine protons: δ 6.8–7.2 ppm (aromatic H) .
  • Morpholino group: δ 3.5–3.8 ppm (N-CH₂-O) .
  • Thiophene protons: δ 7.2–7.5 ppm (thiophene ring H) .
  • IR Spectroscopy : Absorptions at ~1710 cm⁻¹ (C=O stretch of methanone) and ~3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) matching the molecular weight (e.g., 323.77 for similar derivatives) .

Advanced Research Questions

Q. What strategies are employed to optimize regioselectivity in the cyclization steps during the synthesis of pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Regioselectivity is controlled by:
  • Precursor Design : Electron-withdrawing groups (e.g., chloro, morpholino) direct cyclization to the desired position .
  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 130°C) minimizes side reactions .

Q. How do structural modifications at specific positions of the pyrrolo-pyrimidine core affect the compound's biological activity, and what in vitro models are used to assess this?

  • Methodological Answer :
  • Modifications :
  • Position 2 (Morpholino) : Enhances solubility and modulates kinase inhibition .
  • Thiophene-Methanone : Influences π-π stacking in target binding (e.g., antitumor activity) .
  • In Vitro Models :
  • Enzyme Assays : Kinase inhibition (e.g., EGFR, mTOR) using fluorescence-based assays .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

Q. What analytical approaches are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
  • Validation Experiments :
  • Replicate key studies with standardized protocols (e.g., identical cell lines, serum conditions).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Computational Modeling : Molecular docking to reconcile structural variations with activity differences .

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